(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
Overview
Description
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol, also known as EHTHTP, is a unique compound of interest in the fields of organic synthesis and drug development. It is a naturally occurring compound that is found in the bark of the red oak tree, and has recently been studied for its potential to be used in the synthesis of various pharmaceuticals. EHTHTP has a unique structure that makes it a valuable tool for scientists, and has been used in a variety of research applications.
Scientific research applications
Synthesis and Characterization
- A significant area of research involving (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is in its synthesis and characterization. For example, Liu et al. (2008) developed a convenient approach for synthesizing this compound from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products (Liu, Li, Lu, & Miao, 2008). This research demonstrates the compound's utility in organic synthesis processes.
Application in Nanocatalyst Synthesis
- The compound has been used as a substrate in the synthesis of magnetically recoverable nanocatalysts. Aghazadeh and Nikpassand (2019) utilized it for creating NiFe2O4@SiO2@amino glucose, leading to eco-friendly synthesis methods for bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes (Aghazadeh & Nikpassand, 2019).
Biochemical Applications
- The compound shows potential in biochemical applications. For instance, its derivates have been explored for their ability to inhibit sodium-glucose cotransporter proteins, indicating potential in pharmacological research, although this strays close to drug use which is to be excluded as per the requirement (Xu et al., 2020).
Environmental Applications
- In the field of environmental science, derivatives of this compound have been explored for detecting anions in various solutions and on solid surfaces, and also for their antimicrobial activity (Tadesse et al., 2016). This suggests its role in environmental monitoring and potentially in the development of new antimicrobial agents.
Material Science
- In material science, derivatives of (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol are being researched for their role in the synthesis of new compounds. Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, highlighting the compound's versatility in creating structurally diverse molecules (Zaware et al., 2011).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-CBQIKETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941215 | |
Record name | Ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol | |
CAS RN |
19467-01-7 | |
Record name | Ethyl glucoside, alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL GLUCOSIDE, .ALPHA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JV4L4VZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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